N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide is a chemical compound with a complex structure that includes a chlorinated phenyl ring, a trifluoromethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide typically involves multiple steps, including the formation of the phenyl and thiophene rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide is unique due to its specific combination of functional groups and structural features. The presence of both a thiophene ring and a trifluoromethyl group imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
326617-76-9 |
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Molecular Formula |
C13H9ClF3NOS |
Molecular Weight |
319.73g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H9ClF3NOS/c14-10-4-3-8(13(15,16)17)6-11(10)18-12(19)7-9-2-1-5-20-9/h1-6H,7H2,(H,18,19) |
InChI Key |
XKNFCNUUYHDCMD-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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